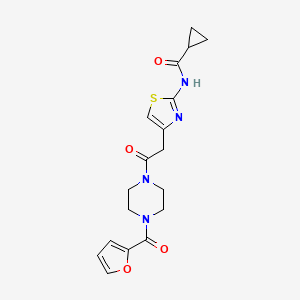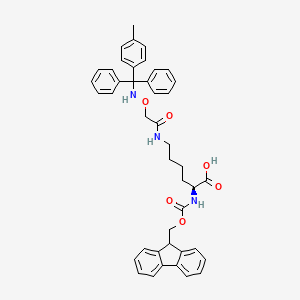
Fmoc-L-Lys(Mtt-Aoa)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Fmoc-L-Lys(Mtt-Aoa)-OH” is a chemical compound with the CAS number 2250436-45-2. Its chemical name is N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-(4-methyltrityl)aminooxyacetyl-L-lysine .
Molecular Structure Analysis
The molecular formula of “Fmoc-L-Lys(Mtt-Aoa)-OH” is C43H43N3O6 . Its molecular weight is 697.82 g/mol .Wissenschaftliche Forschungsanwendungen
Synthesis of Side-chain to Side-chain Cyclic Peptides and Oligolysine Cores Fmoc-L-Lys(Mtt)-OH is instrumental in the synthesis of cyclic peptides and oligolysine cores, which are critical in the solid-phase assembly of MAPs (Multiple Antigen Peptides) and TASPs (Template Assembled Synthetic Proteins). This derivative is characterized by its extreme acid sensitivity, making it highly suitable for peptide synthesis processes, exemplified in the creation of a cyclic cholecystokinin analog and various lysine cores for antigenic peptide synthesis (Aletras et al., 2009).
Efficient Synthesis Method for Branched and Cyclic Peptides The Fmoc-Lys(Mmt)-OH variant has been developed for the efficient synthesis of branched and cyclic peptides, particularly useful for modifications with dye labels, biotin, or functional groups. This derivative's acid-labile nature enables effective cleavage in various solvent systems, making it a versatile building block in peptide synthesis (Tong & Hong, 2001).
Preparation of Peptide Crosslinkers for Tissue Engineering Fmoc-Lys (Mtt)-OH is used in the solid-phase synthesis of reactive peptide crosslinkers. These crosslinkers are critical in the fabrication of biomimetic scaffolds for tissue engineering, as they enable the coupling of acrylic acid with amino groups in specific residues, yielding peptide crosslinkers with high yield and purity (He & Jabbari, 2006).
Ligand-Targeted Fluorescent-Labelled Chelating Peptide Conjugates Fmoc-Lys-(Tfa)-OH, a differentially protected derivative, plays a crucial role in attaching fluorescent tags to peptides. This methodology facilitates the assembly of targeting ligands, peptidic spacers, and fluorescent tags, essential for creating theranostic tools for cancer imaging and treatment (Sengupta et al., 2018).
Solid Phase Synthesis of Growth-modulating Tripeptides Fmoc-Lys(Mtt)-OH is used in the synthesis of the tripeptide Gly-His-Lys, demonstrating activity against bacteria, yeast, and fungi. This application showcases the role of Fmoc-Lys(Mtt)-OH in synthesizing bioactive peptides with potential therapeutic applications (Liakopoulou-Kyriakides et al., 1997).
Supramolecular Gels Based on Amino Acids FMOC-Lys(FMOC)-OH, a derivative, is utilized in creating supramolecular hydrogels with potential biomedical applications. These gels, characterized by their biocompatibility and biodegradability, can be enhanced with colloidal and ionic silver mixtures for increased antimicrobial activity (Croitoriu et al., 2021).
Synthesis and Characterization of Branched Phosphopeptides Fmoc-Lys(Dde)-OH, a derivative, is utilized in the synthesis of branched peptides that interact with SH2 and SH3 domains of specific kinases, showing potential for targeted therapeutic applications (Xu et al., 2004).
Development of Novel Monodisperse PEGtide Dendrons Fmoc-Lys(5-FAM)-OH, a derivative, is crucial in synthesizing PEGtide dendrons. These dendrons, functionalized with mannose residues, target macrophages and hold promise for applications in drug delivery and imaging (Gao et al., 2013).
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-[[(4-methylphenyl)-diphenylmethyl]amino]oxyacetyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H43N3O6/c1-30-23-25-33(26-24-30)43(31-14-4-2-5-15-31,32-16-6-3-7-17-32)46-52-29-40(47)44-27-13-12-22-39(41(48)49)45-42(50)51-28-38-36-20-10-8-18-34(36)35-19-9-11-21-37(35)38/h2-11,14-21,23-26,38-39,46H,12-13,22,27-29H2,1H3,(H,44,47)(H,45,50)(H,48,49)/t39-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFGFNWMKGWAOS-KDXMTYKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NOCC(=O)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NOCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H43N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
697.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-Lys(Mtt-Aoa)-OH | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Methoxyphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2800036.png)
![Methyl 2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxylate](/img/structure/B2800037.png)
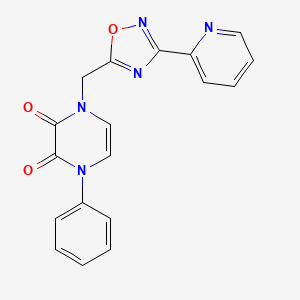
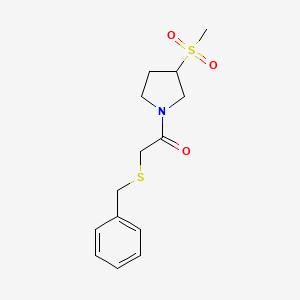
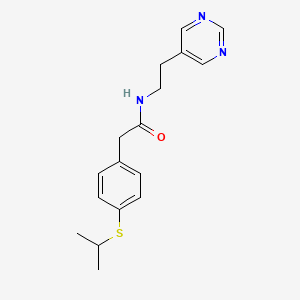
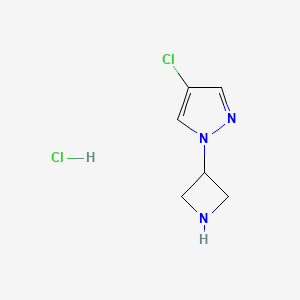

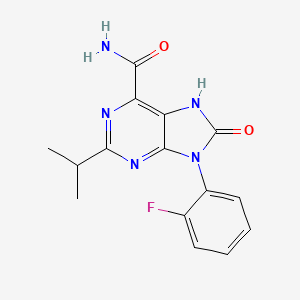
![2-[(2-methylbenzoyl)amino]propanoic Acid](/img/structure/B2800049.png)
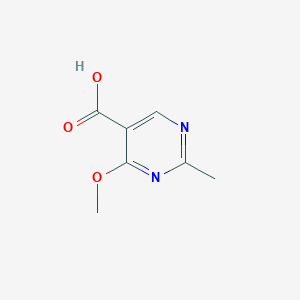
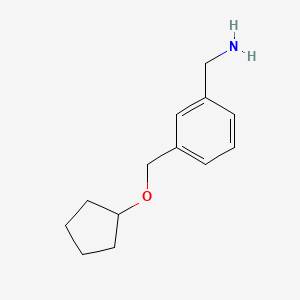
![5-Bromo-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2800054.png)
